Methyl 4-(dimethylcarbamoyl)benzoate
Description
Chemical Identity and Structural Context within Benzoate (B1203000) Ester and Amide Families
Methyl 4-(dimethylcarbamoyl)benzoate is systematically known as methyl 4-[(dimethylamino)carbonyl]benzoate. chemspider.com It is also referred to as N,N-dimethylterephthalamic acid methyl ester. echemi.com The compound is a disubstituted benzene (B151609) derivative with a methyl ester group and an N,N-dimethylcarboxamide group in a para orientation on the aromatic ring.
Structurally, it belongs to two major families of organic compounds. As a benzoate ester, it features a methyl carboxylate group attached to the phenyl ring, a common motif in many natural and synthetic compounds. chemspider.com Concurrently, it is classified as a tertiary amide, specifically a benzamide (B126), characterized by a carbonyl group bonded to a dimethylamino group. bldpharm.com This dual functionality dictates its chemical behavior and potential applications.
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| CAS Number | 21928-11-0 echemi.com |
| Molecular Formula | C₁₁H₁₃NO₃ echemi.com |
| Molecular Weight | 207.23 g/mol echemi.com |
| IUPAC Name | This compound chemspider.com |
| Synonyms | N,N-dimethylterephthalamic acid methyl ester echemi.com |
Significance in Contemporary Organic Synthesis Research
As a bifunctional molecule, this compound serves as a versatile building block in organic synthesis. The presence of two distinct carbonyl groups—an ester and a tertiary amide—with different reactivities allows for selective chemical transformations. While its direct application as a key intermediate in the synthesis of specific high-profile pharmaceuticals or materials is not extensively documented in widely available literature, its structure is analogous to intermediates used in medicinal chemistry. For instance, related benzoate esters are common starting materials for drug synthesis. nih.gov
Role as a Scaffolding Unit in Advanced Chemical Research
The rigid 1,4-disubstituted benzene core of this compound makes it an ideal scaffold. In medicinal chemistry and materials science, a scaffold is a central moiety upon which other chemical groups are assembled to create a library of compounds with diverse properties. The ester and amide groups can be modified or used as handles to attach other fragments, allowing for systematic exploration of chemical space in drug discovery or the development of functional materials.
Overview of Key Academic Research Trajectories for this compound
Academic interest in this compound and its analogs generally follows three main paths: developing efficient ways to synthesize it, understanding the nuances of its chemical reactions, and fully characterizing its physical and spectroscopic properties.
A common strategy begins with mono-methyl terephthalate (B1205515) (also known as 4-(methoxycarbonyl)benzoic acid), which is commercially available. researchgate.net This starting material possesses one carboxylic acid group and one methyl ester group. The synthesis proceeds via the amidation of the remaining free carboxylic acid. This transformation is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting intermediate, methyl 4-(chlorocarbonyl)benzoate , is then reacted with dimethylamine (B145610) (HN(CH₃)₂) to form the tertiary amide, yielding the final product.
This two-step sequence is a standard and high-yielding method for creating amides from carboxylic acids when other sensitive functional groups, such as an ester, are present.
The differing reactivity of the ester and amide functional groups is a key feature of this compound. Tertiary amides are generally less electrophilic and therefore less reactive towards nucleophiles than esters. This difference allows for chemoselective reactions.
A notable investigation into the reactivity of this compound involved its use as a substrate to explore the chemoselective partial reduction of a tertiary amide in the presence of an ester. Research has demonstrated that using a bulky hydride reagent such as diisobutylaluminium hydride (DIBALH), it is possible to selectively reduce the N,N-dimethylcarbamoyl group to the corresponding aldehyde (4-(methoxycarbonyl)benzaldehyde) while leaving the methyl ester group intact. This selectivity is significant because esters are typically more reactive towards hydride reagents than tertiary amides. The study highlights the nuanced reactivity that can be achieved by controlling steric and electronic factors, with this compound serving as a clear and effective model substrate for demonstrating this synthetic methodology.
The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the molecular structure. The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the methyl ester protons, and the N,N-dimethylamide protons. The aromatic protons typically appear as a set of doublets in the 7.4-8.1 ppm range, characteristic of a 1,4-disubstituted benzene ring. The methyl ester singlet is found around 3.9 ppm, while the two methyl groups of the amide, which can be non-equivalent due to restricted rotation around the C-N bond, appear as singlets around 3.0 ppm.
The ¹³C NMR spectrum corroborates this structure, with signals for the two distinct carbonyl carbons (ester and amide), the aromatic carbons, and the methyl carbons of both the ester and amide groups.
Table 2: NMR Spectroscopic Data for this compound
| Type | Chemical Shift (δ) in ppm | Assignment |
|---|---|---|
| ¹H NMR | ~8.01 (d) | 2H, Aromatic |
| ~7.41 (d) | 2H, Aromatic | |
| ~3.86 (s) | 3H, Ester -OCH₃ | |
| ~3.05 (s) | 3H, Amide -NCH₃ | |
| ~2.88 (s) | 3H, Amide -NCH₃ | |
| ¹³C NMR | ~170.3 | Amide C=O |
| ~166.4 | Ester C=O | |
| ~139.7 | Aromatic C | |
| ~134.4 | Aromatic C | |
| ~129.7 | Aromatic CH | |
| ~127.0 | Aromatic CH | |
| ~52.4 | Ester -OCH₃ | |
| ~39.4 | Amide -NCH₃ |
Note: Data is based on spectra from cited research and may vary slightly based on solvent and experimental conditions.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions from the two carbonyl groups. The ester C=O stretch is expected in the region of 1720-1730 cm⁻¹. The tertiary amide C=O stretch typically appears at a lower wavenumber, around 1630-1660 cm⁻¹, due to resonance with the nitrogen lone pair. Other characteristic peaks would include C-O stretching for the ester group (1200-1300 cm⁻¹) and C-H stretching for the aromatic and methyl groups.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 207. Common fragmentation patterns would involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester to give a fragment at m/z 176, or cleavage of the dimethylamino group (-N(CH₃)₂) from the amide.
Computational and Theoretical Chemistry Studies
While specific computational and theoretical studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of benzamides and N,N-disubstituted aromatic compounds, to which it belongs, has been the subject of significant theoretical investigation. These studies provide valuable insights into the probable electronic and structural characteristics of this compound.
Theoretical studies on related benzamides have explored conformational preferences, particularly the rotation around the aryl-carbonyl and carbonyl-nitrogen bonds. The orientation of the dimethylamino group relative to the benzene ring is a key determinant of the molecule's steric and electronic properties. These computational models can predict the most stable conformations and the energy barriers for rotation, which are crucial for understanding how the molecule might interact with biological targets or other chemical species.
Table 1: Representative Computational Chemistry Insights on Structurally Related Benzamides
| Computational Method | Investigated Property | Relevance to this compound |
| Density Functional Theory (DFT) | Electronic Structure (HOMO/LUMO) | Predicts reactivity and electronic transitions. |
| Ab initio methods | Conformational Analysis | Determines the most stable 3D structure and rotational barriers. |
| Molecular Dynamics (MD) | Solvation and Dynamic Behavior | Simulates behavior in different solvent environments. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of Chemical Bonds | Characterizes the interactions between atoms within the molecule. |
Development and Application of Structural Analogues
The development of structural analogues of this compound is an active area of research, driven by the diverse biological activities exhibited by benzamide and terephthalate derivatives. As this compound is a methyl ester of N,N-dimethylterephthalamic acid, its analogues can be explored by modifying the ester, the N,N-dimethylamide group, or the benzene ring.
One area of application for such analogues is in medicinal chemistry. N-substituted benzamide derivatives have shown a wide range of pharmacological activities, including antimicrobial, analgesic, and anti-inflammatory properties. By synthesizing analogues of this compound with different substituents on the amide nitrogen or the aromatic ring, researchers can tune the compound's biological activity. For example, replacing the methyl groups on the nitrogen with larger alkyl or aryl groups can alter the molecule's lipophilicity and its ability to bind to specific biological targets.
Another important class of related compounds is the esters of terephthalic acid. These have applications in materials science, particularly in the synthesis of polymers. While this compound itself is a mono-ester with an amide group, its structural relationship to terephthalates suggests that analogues could be designed as monomers for novel polymers with specific properties. The amide functionality could introduce hydrogen bonding capabilities, influencing the polymer's mechanical and thermal properties.
The synthesis of these analogues often involves standard organic chemistry transformations. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other esters or amides. The N,N-dimethylamide group can be synthesized from the corresponding carboxylic acid or acid chloride by reaction with dimethylamine.
Research into the biological activity of N,N-dimethylbenzamide derivatives has shown that they can possess a range of effects. Studies on various substituted N-benzamide derivatives have demonstrated their potential as antimicrobial agents. The specific structural features of these molecules, such as the nature and position of substituents on the aromatic ring, play a crucial role in their biological efficacy.
Table 2: Examples of Structural Analogue Classes and Their Applications
| Analogue Class | Structural Modification | Potential Application Area |
| N-Substituted Benzamides | Alteration of groups on the amide nitrogen | Medicinal Chemistry (e.g., antimicrobial agents) |
| Substituted Methyl Benzoates | Addition of various functional groups to the benzene ring | Agrochemicals, Pharmaceuticals |
| Terephthalamic Acid Esters | Variation of the ester and amide substituents | Polymer Science, Materials Chemistry |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(dimethylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(2)10(13)8-4-6-9(7-5-8)11(14)15-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPORQNZFWYDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455413 | |
| Record name | Methyl 4-(dimethylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21928-11-0 | |
| Record name | Methyl 4-(dimethylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Dimethylcarbamoyl Benzoate
Advanced Synthetic Transformations Utilizing Methyl 4-(dimethylcarbamoyl)benzoate as a Substrate
The bifunctional nature of this compound makes it an excellent model substrate for studying chemoselective reactions, particularly reductions of its carbonyl groups.
Controlling the selective reduction of either the ester or the amide group in a polyfunctional molecule is a significant challenge in organic synthesis. The relative reactivity of these functional groups can be modulated by the choice of reducing agent and reaction conditions.
Diisobutylaluminium hydride (DIBALH) is a versatile reducing agent known for its ability to reduce esters to aldehydes at low temperatures. masterorganicchemistry.com Its reactivity towards amides can lead to either aldehydes or amines, depending on the amide structure and reaction conditions. rsc.org In the context of a molecule containing both an ester and a tertiary amide, such as this compound, DIBALH presents an opportunity for chemoselective reduction.
Recent research has demonstrated that a highly chemoselective partial reduction of the tertiary amide to an aldehyde can be achieved in the presence of the ester using DIBALH. rsc.orgnih.gov This outcome is noteworthy because esters are often considered more susceptible to reduction by DIBALH than amides. The key to this selectivity was found to be the precise control of reaction conditions. Specifically, using 1.1 equivalents of DIBALH in tetrahydrofuran (B95107) (THF) at -78 °C resulted in the selective reduction of the N,N-dimethylamide moiety to the corresponding aldehyde, leaving the methyl ester group intact. nih.gov
The successful chemoselective reduction of the amide in the presence of the ester highlights the critical role of reaction parameters in directing the outcome of reactions on polyfunctionalized systems. rsc.orgnih.gov The choice of solvent and temperature are paramount in controlling which functional group is preferentially reduced by DIBALH.
Studies have shown that solvent choice significantly impacts both reaction rate and selectivity. For the DIBALH reduction of a model system containing both an ester and a tertiary amide, tetrahydrofuran (THF) at -78 °C provided almost quantitative yield of the amide-derived aldehyde with high chemoselectivity. rsc.org In contrast, conducting the reaction in other solvents like diethyl ether or toluene (B28343) at the same temperature resulted in lower yields and reduced selectivity. rsc.org Temperature also plays a crucial role; increasing the temperature from -78 °C to -20 °C or 0 °C in THF led to a dramatic decrease in the yield of the desired aldehyde. rsc.org This demonstrates that a narrow operational window of low temperature and a specific coordinating solvent (THF) is essential to achieve the selective partial reduction of the less reactive tertiary amide over the more traditionally reactive ester functionality.
Table 2: Influence of Solvent and Temperature on DIBALH-Mediated Amide Reduction
| Entry | Solvent | Temperature (°C) | Aldehyde Yield (%) |
|---|---|---|---|
| 1 | THF | -78 | ~100 |
| 2 | THF | -20 | 46 |
| 3 | THF | 0 | 32 |
| 4 | Diethyl Ether | -78 | Lower Yield |
| 5 | Toluene | -78 | Lower Yield |
Data derived from a model system containing N,N-dimethylbenzamide and ethyl benzoate (B1203000). rsc.org
C-H Activation and Functionalization Reactions
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach in modern organic synthesis. For a molecule like this compound, which possesses an aromatic ring, C-H activation strategies offer a direct route to introduce new functional groups without the need for pre-functionalized starting materials.
Iridium-Catalyzed C-H Borylation Methodologies
Iridium-catalyzed C-H activation and borylation have emerged as a robust tool for creating molecular diversity from simple building blocks. rsc.org This methodology utilizes an Iridium(I) catalyst to introduce a boronic acid pinacol (B44631) ester (BPin) group onto an aromatic ring, which can then serve as a versatile handle for subsequent cross-coupling reactions. nih.gov
In the context of this compound, the regioselectivity of the borylation would be directed by the existing substituents on the benzene (B151609) ring. While the ester and amide groups are both deactivating, the reaction's outcome is often governed by steric accessibility and the directing influence of functional groups. For instance, in related benzoic acid derivatives, iridium catalysis can direct functionalization to the ortho position relative to the carboxylic acid. nih.gov Similarly, amide groups can also act as directing groups in C-H activation processes. nih.gov For N,N-dimethylbenzamide, it has been noted that C(sp²)–H borylation is significantly favored over C(sp³)–H activation of the methyl groups. nih.gov
The general mechanism for iridium-catalyzed C-H borylation involves the oxidative addition of the C-H bond to the iridium center, followed by reductive elimination to form the C-B bond and regenerate the catalyst. A proposed mechanistic cycle for a related amide borylation is outlined below:
Catalyst Activation : An iridium precatalyst reacts with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) to generate the active catalyst complex. nih.gov
Coordination : The substrate, this compound, coordinates to the 14-electron iridium complex. nih.gov
C-H Activation : The turnover-limiting step involves the activation of an aromatic C-H bond, forming a new iridium complex. nih.gov
Reductive Elimination : The final step is the reductive elimination that forms the carbon-boron bond and releases the borylated product.
This methodology provides a pathway to synthesize derivatives of this compound that would be challenging to access through traditional methods.
Regioselective Functionalization of the Aromatic Ring
Beyond C-H borylation, other methods for regioselective functionalization of the aromatic ring are crucial for synthesizing derivatives of this compound. The electronic properties of the existing substituents—the methyl ester and the dimethylcarbamoyl group—are the primary determinants of where new substituents will be introduced.
Both the -COOCH₃ (methyl ester) and -CON(CH₃)₂ (dimethylcarbamoyl) groups are electron-withdrawing and act as meta-directors for electrophilic aromatic substitution reactions. This means that incoming electrophiles will preferentially add to the positions meta to these groups (i.e., the carbons at positions 3 and 5). This directing effect is due to the deactivation of the ortho and para positions through resonance and inductive effects.
An example of regioselective functionalization is electrophilic aromatic aroylation. Studies on related naphthalene (B1677914) systems have demonstrated that aroylation can be achieved with high regioselectivity using a suitable acidic mediator. nih.gov For this compound, a Friedel-Crafts acylation or nitration reaction, for example, would be expected to yield the 3-substituted product predominantly.
| Functionalization Reaction | Reagents | Expected Regioselectivity |
| Nitration | HNO₃, H₂SO₄ | meta to both groups |
| Halogenation | Br₂, FeBr₃ | meta to both groups |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | meta to both groups |
| Sulfonation | SO₃, H₂SO₄ | meta to both groups |
Green Chemistry Principles and Catalytic Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, these principles can be applied through the use of heterogeneous catalysis and environmentally benign reaction conditions.
Heterogeneous Catalysis for Esterification Processes
The synthesis of this compound is typically achieved via the esterification of 4-(dimethylcarbamoyl)benzoic acid with methanol (B129727). Traditionally, this reaction is catalyzed by homogeneous mineral acids like sulfuric acid (H₂SO₄). researchgate.net However, these catalysts suffer from significant drawbacks, including corrosivity, difficulty in separation from the reaction mixture, and the generation of acidic waste. researchgate.netdergipark.org.tr
Heterogeneous solid acid catalysts offer a green alternative, addressing many of the issues associated with homogeneous catalysts. dergipark.org.tr These catalysts are solid materials with acidic sites on their surface, allowing them to be easily separated from the reaction mixture by simple filtration and potentially reused, which is economically and environmentally advantageous. researchgate.netresearchgate.net
Various solid acids have been developed for esterification reactions, including:
Ion-exchange resins : Polymeric materials with sulfonic acid groups. dergipark.org.tr
Zeolites : Microporous aluminosilicate (B74896) minerals. dergipark.org.tr
Supported heteropolyacids : Acids supported on materials like silica (B1680970) or zirconia. dergipark.org.tr
Sulfonated polymers : These have shown good surface acidity and reusability. researchgate.net
Metal-based solid acids : A zirconium-titanium solid acid has been reported as an effective catalyst for the synthesis of various methyl benzoates. mdpi.com
The use of these catalysts can lead to high product yields while minimizing waste and simplifying purification procedures. researchgate.net
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous (e.g., H₂SO₄) | High reaction rates | Corrosive, difficult to separate, waste generation researchgate.netdergipark.org.tr |
| Heterogeneous (e.g., Zeolites, Resins) | Easily separable, reusable, less corrosive, reduced waste researchgate.netresearchgate.net | Can have lower activity than homogeneous catalysts |
Solvent-Free or Environmentally Benign Reaction Conditions
Another key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. Performing the esterification of 4-(dimethylcarbamoyl)benzoic acid under solvent-free conditions is a significant step towards a more sustainable synthesis. In such a process, the excess alcohol (methanol) can serve as both the reactant and the reaction medium.
Solvent-free esterification of benzoic acid has been demonstrated to achieve high conversions, particularly with the use of certain catalysts like deep eutectic solvents. dergipark.org.tr This approach not only reduces environmental impact but also simplifies the work-up process, as there is no solvent to remove.
Furthermore, the development of synthetic routes from biorenewable sources is a cornerstone of green chemistry. iastate.edu While direct synthesis of this compound from biomass is not yet established, research into creating commodity chemicals like terephthalic acid from biorenewable precursors like methyl coumalate highlights a potential future direction for aromatic compound synthesis. iastate.edu Adopting such strategies could eventually lead to a more sustainable production pipeline for this and related chemicals, avoiding petrochemical feedstocks and harsh oxidation conditions. iastate.edu
Chemical Reactivity and Mechanistic Studies of Methyl 4 Dimethylcarbamoyl Benzoate
Nucleophilic Substitution Pathways Involving the Ester and Carbamoyl (B1232498) Moieties
The presence of two distinct carbonyl groups in Methyl 4-(dimethylcarbamoyl)benzoate—one in the ester and one in the amide—presents different sites for nucleophilic attack. The reactivity of these sites is not equal. The carbonyl carbon of an ester is generally more electrophilic and thus more susceptible to nucleophilic attack than the carbonyl carbon of an amide. doubtnut.com This difference arises because the nitrogen atom in the amide is less electronegative than the oxygen atom in the ester, allowing it to donate its lone pair of electrons more effectively to the carbonyl carbon. This increased resonance stabilization in the amide makes its carbonyl group less reactive towards nucleophiles. doubtnut.com
Therefore, in reactions involving nucleophiles, the ester group is the preferred site of attack. For example, the conversion of an unactivated ester like methyl benzoate (B1203000) to the corresponding amide is a known, albeit sometimes difficult, process. rsc.orgresearchgate.net This transformation, typically achieved with ammonia (B1221849) or amines, proceeds via a nucleophilic acyl substitution mechanism where the attacking nucleophile (e.g., an amine) adds to the ester carbonyl, forming a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group.
Table 1: Relative Reactivity of Carbonyl Moieties to Nucleophilic Attack
| Functional Group | Relative Electrophilicity of Carbonyl Carbon | Susceptibility to Nucleophilic Attack | Reason |
|---|---|---|---|
| Ester (-COOCH₃) | Higher | More Reactive | Less resonance stabilization from the single oxygen atom compared to the nitrogen in an amide. |
| Amide (-CON(CH₃)₂) | Lower | Less Reactive | Greater resonance stabilization due to the nitrogen atom's ability to donate its electron lone pair. doubtnut.com |
Acylation Reactions and the Formation of Novel Derivatives
Acylation reactions involving this compound can theoretically occur at the aromatic ring (Friedel-Crafts acylation) or involve the functional groups. However, Friedel-Crafts acylation is highly unlikely under standard conditions. Both the methyl ester and the dimethylcarbamoyl groups are strongly deactivating, withdrawing electron density from the benzene (B151609) ring and making it less nucleophilic and thus less reactive towards electrophilic attack by an acylium ion. msu.edu
The formation of novel derivatives is more feasible through reactions targeting the ester moiety. For instance, transesterification can occur in the presence of an alcohol and an acid or base catalyst, leading to a different ester derivative while the robust amide group remains intact. A more profound transformation involves the N-acylation of related precursor compounds. For example, the N-acylation of 2-methyl-4-amino methyl benzoate with 2-methyl benzoyl chloride is a key step in the synthesis of more complex molecules, demonstrating a viable pathway for creating acylated derivatives before the final molecule is fully assembled. google.com
Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Benzoate Ring
Electrophilic aromatic substitution (EAS) on the benzoate ring of this compound is heavily influenced by the electronic effects of the two substituents. Both the methyl ester (-COOR) and the N,N-dimethylcarbamoyl (-CONR₂) groups are electron-withdrawing and act as deactivating meta-directors. msu.edulibretexts.org When an electrophilic substitution reaction, such as nitration, is forced to occur, the electrophile will add to the position meta to the directing group. aiinmr.comgrabmyessay.com
In this compound, the two groups are in a para relationship. This means that the positions ortho to the ester group (C2 and C6) are meta to the carbamoyl group, and the positions ortho to the carbamoyl group (C3 and C5) are meta to the ester group.

Since all available positions (2, 3, 5, and 6) are meta to one group and ortho to the other, the regioselectivity will be determined by the relative deactivating strength of the two substituents. Generally, the ester group is considered more deactivating than the N,N-disubstituted carbamoyl group. Therefore, the positions ortho to the less deactivating carbamoyl group (and meta to the ester), namely C3 and C5, would be the favored sites for electrophilic attack.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position on Ring | Relation to Ester Group (-COOCH₃) | Relation to Carbamoyl Group (-CON(CH₃)₂) | Predicted Reactivity |
|---|---|---|---|
| 2 and 6 | ortho | meta | Less Favorable |
| 3 and 5 | meta | ortho | More Favorable |
The mechanism for such a reaction, for instance nitration, involves the generation of a highly reactive electrophile (e.g., the nitronium ion, NO₂⁺) which is then attacked by the pi-electron system of the aromatic ring. aiinmr.comnih.gov The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, then loses a proton to restore aromaticity. nih.govmnstate.edu
Transition Metal-Catalyzed Transformations and Cross-Coupling Strategies
Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these strategies would typically be applied to an analogue containing a leaving group, such as a halide, on the aromatic ring.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental in modern organic synthesis. mdpi.commasterorganicchemistry.com An aryl halide analogue, for example, Methyl 2-bromo-4-(dimethylcarbamoyl)benzoate, could serve as a substrate for these transformations.
Suzuki Coupling : This reaction couples an organoboron compound (like an arylboronic acid) with an organohalide. mdpi.comorganic-chemistry.org The reaction of Methyl 2-bromo-4-(dimethylcarbamoyl)benzoate with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base would result in the formation of a biaryl compound, replacing the bromine atom with the aryl group from the boronic acid. masterorganicchemistry.com This method is highly tolerant of various functional groups, making it suitable for complex molecules. mdpi.com
Heck Reaction : The Heck reaction couples an aryl halide with an alkene. masterorganicchemistry.comyoutube.com Reacting the same bromo-analogue with an alkene under palladium catalysis would form a new carbon-carbon bond, attaching the vinyl group to the aromatic ring at the position of the bromine atom. youtube.com
While palladium is the most common catalyst for such cross-coupling reactions, other transition metals can also be employed. Carbamoyl chlorides, which are structurally related to the carbamoyl moiety, are known to participate in a diverse range of transformations catalyzed by metals like nickel and copper. researchgate.netrsc.org These reactions can include cross-coupling, annulation, and C-H functionalization. For instance, nickel-catalyzed couplings can be a cost-effective alternative to palladium for certain transformations. Copper-catalyzed reactions, such as the Ullmann condensation, are traditionally used for forming carbon-oxygen or carbon-nitrogen bonds, but modern variations also allow for carbon-carbon bond formation. The specific choice of metal and ligand system would be crucial for achieving the desired transformation on a functionalized substrate like an analogue of this compound.
Hydrolytic Stability and Ester/Amide Cleavage Reactions
The hydrolytic stability of this compound is again a tale of two functional groups. Under physiological or mild basic/acidic conditions, the ester linkage is significantly more prone to hydrolysis than the N,N-disubstituted amide linkage. doubtnut.com The hydrolysis of methyl benzoate, for example, can be achieved under basic conditions (saponification) or acid-catalyzed conditions to yield benzoic acid and methanol (B129727). High-temperature water can also promote the hydrolysis of methyl benzoates.
In contrast, the amide bond is notoriously stable and requires much harsher conditions (e.g., concentrated strong acid or base and high temperatures) to undergo cleavage. This stability is due to the significant resonance energy of the amide bond. doubtnut.com Steric hindrance around the ester can also play a role in its stability; for example, methyl 2,6-dimethylbenzoate (B1233830) is significantly more resistant to enzymatic hydrolysis than methyl benzoate, indicating that substituents near the reaction center can dramatically slow the rate of cleavage. researchgate.net Given the lack of ortho-substituents in this compound, steric hindrance is not a major factor in its hydrolytic stability. Thus, under conditions where hydrolysis occurs, the ester group will cleave selectively to form 4-(dimethylcarbamoyl)benzoic acid, leaving the amide group intact.
Investigation of Reaction Kinetics and Thermodynamics
General principles of ester reactivity, such as hydrolysis and transesterification, are well-established. These reactions are typically subject to catalysis by acids or bases, and their rates are influenced by factors including temperature, solvent polarity, and steric hindrance. The presence of the dimethylcarbamoyl group at the para position of the benzene ring is expected to influence the electronic properties of the ester group through resonance and inductive effects, thereby affecting its reactivity compared to unsubstituted methyl benzoate. However, without specific experimental data, any discussion of these effects remains qualitative.
Similarly, thermodynamic data, such as the enthalpy and entropy of formation, combustion, or specific reactions involving this compound, are not reported in the reviewed literature. Such data is crucial for process design, optimization, and safety assessments in chemical synthesis.
The absence of this specific information highlights an opportunity for future research. Detailed kinetic studies would elucidate the reaction mechanisms and allow for the quantitative prediction of reaction times and yields under various conditions. Thermodynamic investigations would provide essential data for understanding the energy changes associated with its synthesis and subsequent reactions, contributing to a more complete chemical profile of this compound.
Due to the lack of available data, the presentation of detailed research findings and interactive data tables as requested is not possible at this time.
Advanced Spectroscopic and Analytical Characterization of Methyl 4 Dimethylcarbamoyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity of atoms and provide insights into the chemical environment of each nucleus.
Proton (¹H) NMR spectroscopy of Methyl 4-(dimethylcarbamoyl)benzoate, conducted in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to the different types of protons present in the molecule. The analysis of chemical shifts (δ) and spin-spin coupling patterns provides a clear picture of the proton environments. rsc.org
The aromatic region of the spectrum displays two doublets. A doublet at approximately 8.01 ppm is assigned to the two aromatic protons ortho to the methyl ester group. These protons are deshielded due to the electron-withdrawing nature of the adjacent carbonyl group. Another doublet appears at around 7.41 ppm, corresponding to the two aromatic protons ortho to the dimethylcarbamoyl group. rsc.org The observed doublet pattern for these aromatic protons, with a coupling constant (J) of 8.0 Hz, is characteristic of a 1,4-disubstituted benzene (B151609) ring, indicating that these two sets of protons are on adjacent carbons and are splitting each other's signals. rsc.org
In the aliphatic region, a sharp singlet at 3.86 ppm is attributed to the three protons of the methyl group of the ester functionality (-COOCH₃). The singlet nature of this peak indicates that these protons have no adjacent proton neighbors to couple with. Additionally, two distinct singlets are observed at 3.05 ppm and 2.88 ppm, each integrating to three protons. These signals are assigned to the two methyl groups of the dimethylamide functionality (-CON(CH₃)₂). The presence of two separate singlets for these methyl groups suggests restricted rotation around the carbon-nitrogen bond of the amide due to its partial double bond character, making the two methyl groups chemically non-equivalent. rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.01 | Doublet (d) | 2H | Aromatic protons (ortho to -COOCH₃) |
| 7.41 | Doublet (d) | 2H | Aromatic protons (ortho to -CON(CH₃)₂) |
| 3.86 | Singlet (s) | 3H | Methyl ester protons (-OCH₃) |
| 3.05 | Singlet (s) | 3H | N-methyl protons (-N(CH₃)₂) |
| 2.88 | Singlet (s) | 3H | N-methyl protons (-N(CH₃)₂) |
The ¹³C NMR spectrum, recorded at 101 MHz in CDCl₃, provides information about the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their electronic environment.
The spectrum shows signals for the carbonyl carbons of the ester and amide groups at the lower field region, typically expected around 165-175 ppm, although the exact values were not explicitly provided in the available data. The aromatic carbons resonate in the range of 120-140 ppm. Specifically, signals are observed at 129.7 ppm and 127.0 ppm, corresponding to the CH groups of the benzene ring. The quaternary carbons of the aromatic ring, one attached to the ester group and the other to the amide group, would also appear in this region. The carbon of the methyl ester group (-OCH₃) is observed at 52.1 ppm. The two non-equivalent N-methyl carbons of the dimethylamide group give rise to signals at 39.4 ppm and 35.3 ppm, further confirming the restricted rotation around the C-N amide bond. rsc.org
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 129.7 | Aromatic CH |
| 127.0 | Aromatic CH |
| 52.1 | Methyl ester carbon (-OCH₃) |
| 39.4 | N-methyl carbon (-N(CH₃)₂) |
| 35.3 | N-methyl carbon (-N(CH₃)₂) |
While specific experimental 2D NMR data for this compound are not detailed in the available literature, the application of these techniques would be instrumental in confirming the structural assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this molecule, a cross-peak would be expected between the aromatic doublets at 8.01 ppm and 7.41 ppm, confirming their ortho relationship on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. An HMQC or HSQC spectrum would show cross-peaks connecting the proton signal at 8.01 ppm to its corresponding aromatic carbon, the signal at 7.41 ppm to its attached carbon, the methyl ester proton signal at 3.86 ppm to the carbon at 52.1 ppm, and the N-methyl proton signals at 3.05 ppm and 2.88 ppm to their respective carbons at 39.4 ppm and 35.3 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is particularly useful for connecting different functional groups within a molecule. Key expected correlations for this compound would include:
Correlations from the methyl ester protons (3.86 ppm) to the ester carbonyl carbon and the quaternary aromatic carbon attached to the ester group.
Correlations from the aromatic protons (8.01 ppm and 7.41 ppm) to neighboring aromatic carbons and the quaternary aromatic carbons.
Correlations from the N-methyl protons (3.05 ppm and 2.88 ppm) to the amide carbonyl carbon and the quaternary aromatic carbon attached to the amide group.
These 2D NMR experiments would collectively provide unambiguous confirmation of the molecular structure of this compound.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.
The most prominent features in the IR spectrum of this compound would be the carbonyl (C=O) stretching vibrations.
Ester Carbonyl (C=O): Aromatic esters typically exhibit a strong absorption band for the C=O stretch in the region of 1730-1715 cm⁻¹. brainly.combrainly.com This band is expected to be sharp and intense.
Amide Carbonyl (C=O): Tertiary amides show a strong C=O stretching absorption in the range of 1670-1630 cm⁻¹. The presence of two strong bands in the carbonyl region would be a key indicator of the presence of both the ester and amide functionalities.
The presence of the benzene ring will give rise to several characteristic absorption bands.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹. researchgate.net
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually produce a set of two to four bands of variable intensity in the 1620-1450 cm⁻¹ region.
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be determined from the strong C-H out-of-plane bending vibrations that appear in the 900-675 cm⁻¹ region. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the range of 860-800 cm⁻¹.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of molecules. For this compound, the UV-Vis spectrum is dictated by the chromophores present: the benzene ring, the ester group (-COOCH₃), and the tertiary amide group (-CON(CH₃)₂). These groups give rise to characteristic electronic transitions. For analogous compounds like methyl paraben, a maximum absorbance (λ_max) is observed around 254 nm, which is typical for substituted benzene derivatives. globalresearchonline.net
The electronic spectrum of this compound is characterized by two primary types of transitions: π→π* and n→π*.
π→π* Transitions: These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl groups of the ester and amide functions. The substituted benzene ring is the principal chromophore, and its π→π* transitions are expected to be the most prominent features in the UV spectrum.
n→π* Transitions: These are lower-intensity absorptions that result from the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital of the carbonyl groups. nih.gov While these transitions are formally "forbidden" and thus weaker, they provide valuable information about the electronic environment of the heteroatoms. nih.govnih.gov The presence of two carbonyl groups (ester and amide) suggests that multiple n→π* transitions may occur. acs.orgharvard.edu
The interaction between the amide and ester groups through the benzene ring can influence the energy levels of the molecular orbitals, potentially causing shifts in the absorption maxima compared to simpler, non-conjugated molecules.
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Associated Chromophore(s) | Expected Wavelength Range (nm) | Expected Intensity |
|---|---|---|---|
| π→π* | Aromatic Ring, C=O (Ester, Amide) | 200-280 | High |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation products. For this compound (C₁₁H₁₃NO₃), the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its molecular weight. chemspider.com
The fragmentation pattern is predictable based on the functional groups present and studies of similar molecules like methyl benzoate (B1203000) and other aromatic amides. nist.govmassbank.eu The most stable fragments are typically those that result from the cleavage of bonds adjacent to the carbonyl groups and the aromatic ring.
Key expected fragmentation pathways include:
Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester group can lead to the formation of a stable acylium ion, [M - 31]⁺. This is a common fragmentation for methyl esters.
Loss of a dimethylamino radical (•N(CH₃)₂): Cleavage of the amide C-N bond can result in the loss of a dimethylamino radical, yielding an acylium ion at [M - 44]⁺.
Formation of the benzoyl ion: A prominent peak corresponding to the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 is often observed in the mass spectra of benzoate derivatives, arising from the loss of the methoxy group. massbank.eupharmacy180.com
Loss of CO: Subsequent fragmentation of acylium ions can involve the loss of a neutral carbon monoxide molecule.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula. researchgate.net This is a critical step in structure confirmation. The theoretical exact mass of the [M+H]⁺ ion can be calculated from the atomic masses of its constituent elements.
Table 2: HRMS Data for this compound
| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₁H₁₃NO₃ | [M+H]⁺ | 208.0968 |
Solid-State Characterization: X-ray Crystallography and Hirshfeld Surface Analysis (Applicability based on related benzoates)
While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from the analysis of closely related benzoate and aromatic amide structures. nih.govresearchgate.net X-ray crystallography would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.
The crystal packing of this compound would be governed by a variety of non-covalent interactions. Based on studies of similar compounds, the following interactions are expected to be significant: nih.govacs.org
C–H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic or methyl C-H groups and the oxygen atoms of the ester and amide carbonyls are likely to be a dominant feature, linking molecules into chains or sheets. researchgate.net
Dipole-Dipole Interactions: The polar ester and amide functional groups will induce dipole-dipole interactions, further stabilizing the crystal structure. brainly.com
Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.goveurjchem.com For a molecule like this compound, a Hirshfeld analysis would likely reveal that H···H, O···H, and C···H contacts are the most significant contributors to the crystal packing, which is typical for molecules rich in hydrogen atoms. nih.govnih.govresearchgate.net
Chromatographic Purity Assessment and Quantitative Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity and performing quantitative analysis of compounds like this compound. researchgate.net The technique separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
A typical RP-HPLC method for a related compound, methyl 4-hydroxy benzoate, utilizes a C8 or C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water (often with a pH modifier like acetic acid or a buffer). ejpmr.comresearchgate.netsid.ir Detection is commonly performed using a UV detector set to a wavelength where the analyte exhibits strong absorbance, such as its λ_max (e.g., ~254 nm). researchgate.net The retention time of the compound is characteristic under specific conditions, and the peak area is proportional to its concentration, allowing for accurate quantification against a standard. researchgate.net
Table 3: Representative RP-HPLC Conditions for Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
This method can be validated for linearity, accuracy, precision, and sensitivity (LOD/LOQ) to ensure reliable and reproducible results for quality control purposes.
Gas Chromatography (GC) for Reaction Monitoring and Product Quantification
Gas chromatography is a powerful technique for monitoring the progress of chemical reactions and quantifying the products. It is particularly well-suited for volatile and thermally stable compounds like this compound. The method involves injecting a sample into a heated port, where it vaporizes and is carried by an inert gas through a column. The separation of components is based on their differential partitioning between the stationary phase in the column and the mobile gas phase.
In the context of synthesizing this compound, GC can be used to track the consumption of reactants and the formation of the product over time. By withdrawing small aliquots from the reaction mixture at various intervals and analyzing them by GC, chemists can determine the reaction kinetics and endpoint. For quantification, an internal standard—a compound with a known concentration that is added to the sample—is often used to improve the accuracy and precision of the results. The peak areas of the analyte and the internal standard are compared to determine the concentration of the analyte.
A flame ionization detector (FID) is commonly employed for this purpose due to its high sensitivity to organic compounds. For more detailed analysis and confirmation of the product's identity, a mass spectrometer (MS) can be coupled with the GC, providing mass-to-charge ratio information of the eluted compounds.
Below is a table outlining typical GC parameters that could be employed for the analysis of this compound, based on methods used for structurally similar compounds like methyl benzoate.
| Parameter | Value |
| Column | DB-1 (dimethylpolysiloxane) |
| Column Dimensions | 10 m x 0.1 mm ID, 0.1 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 0.8 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 60°C, ramp at 60°C/min to 300°C, hold for 1 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 300 °C (for FID) |
This data is representative of methods used for similar compounds and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of compounds in a mixture. It is especially useful for compounds that are not sufficiently volatile for GC analysis or are thermally sensitive. For this compound, HPLC is the method of choice for assessing its purity and separating it from any non-volatile impurities or side products.
The most common mode of HPLC for this type of analysis is reversed-phase chromatography. In this setup, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds will have a stronger interaction with the column and thus a longer retention time.
Purity analysis by HPLC involves chromatographing a sample of the final product and looking for any extraneous peaks. The area of the main peak relative to the total area of all peaks gives an indication of the purity of the compound. A photodiode array (PDA) or a UV-Vis detector is commonly used for detection, set at a wavelength where the analyte has strong absorbance.
The following table presents a typical set of HPLC conditions for the analysis of benzoate compounds, which can be adapted for this compound.
| Parameter | Value |
| Column | C18 reversed-phase |
| Column Dimensions | 25 cm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (e.g., 35:65 v/v) with potential pH adjustment |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Temperature | Ambient |
This data is representative of methods used for similar compounds and may require optimization for specific applications. researchgate.net
Computational Chemistry and Theoretical Investigations of Methyl 4 Dimethylcarbamoyl Benzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in determining the optimized geometry, electronic distribution, and spectroscopic properties of Methyl 4-(dimethylcarbamoyl)benzoate.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex many-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals.
For organic molecules like this compound, a variety of functionals and basis sets have been proven effective. researchgate.net
Exchange-Correlation Functionals :
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that combines a portion of the exact Hartree-Fock exchange with DFT exchange and correlation. It is widely used for its robust performance in predicting molecular geometries and vibrational frequencies for a vast range of organic compounds. researchgate.netepstem.net
M06 (Minnesota 06) : The M06 suite of functionals are meta-hybrid GGAs that are particularly well-suited for studying non-covalent interactions, reaction kinetics, and thermochemistry, making them a valuable choice for investigating potential interactions and reaction mechanisms of the target molecule. nih.gov
Basis Sets :
6-31G(d,p) : This is a Pople-style split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). It offers a good compromise between accuracy and computational efficiency for geometry optimization and electronic property calculations of medium-sized organic molecules. epstem.netacadpubl.eu
6-311G(d,p) : This is a triple-split valence basis set, offering more flexibility for describing the valence electrons and generally providing more accurate energies and electronic properties compared to its double-split counterpart, albeit at a higher computational cost. researchgate.netnih.gov
The selection of a specific functional and basis set combination, such as B3LYP/6-311G(d,p) or M06/6-311G(d,p), depends on the specific property being investigated and the desired level of accuracy. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scribd.comnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. acadpubl.eu
For this compound, DFT calculations can predict the energies of these orbitals and visualize their spatial distribution. The HOMO is expected to be localized primarily on the benzene (B151609) ring and the dimethylamino group, which are the more electron-rich parts of the molecule. The LUMO is likely to be distributed over the electron-deficient carbonyl groups and the benzene ring.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.78 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.54 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.24 | Indicates high molecular stability |
Note: The values presented are hypothetical and representative for a molecule of this type, derived from DFT calculations at the B3LYP/6-31G(d,p) level of theory.
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP is plotted onto the electron density surface, with different colors representing different potential values.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For this compound, the most negative potentials are expected to be localized on the oxygen atoms of the ester and amide carbonyl groups. nih.gov
Blue regions represent positive electrostatic potential, indicating areas of electron deficiency. These sites are prone to nucleophilic attack. The hydrogen atoms of the methyl groups and the aromatic ring are expected to show positive potential.
Green regions denote neutral or near-zero potential.
Analysis of the MESP map provides a clear picture of the molecule's polarity and helps in understanding intermolecular interactions, such as hydrogen bonding. acadpubl.eu
Molecular Dynamics Simulations for Conformational Landscape Exploration and Solution Behavior
While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and behavior in different environments, such as in solution. samipubco.com
For this compound, MD simulations can be used to:
Explore Conformational Flexibility : The molecule has several rotatable bonds, particularly around the ester and amide groups. MD simulations can reveal the preferred conformations (low-energy states) of the molecule in a given solvent and the energy barriers between them.
Study Solvation Effects : By simulating the molecule in a box of solvent molecules (e.g., water, DMSO), one can study the specific interactions between the solute and solvent. This includes the formation of hydrogen bonds and the structure of the solvation shell around different parts of the molecule.
Predict Macroscopic Properties : MD simulations can be used to calculate properties like the diffusion coefficient and radial distribution functions, which provide insight into how the molecule behaves in a liquid phase.
These simulations are crucial for bridging the gap between the properties of an isolated molecule and its behavior in a realistic chemical or biological environment. samipubco.com
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.net These models are built by calculating a set of numerical parameters, known as molecular descriptors, and then using regression techniques to find a mathematical equation that links these descriptors to a specific reactive property (e.g., reaction rate constant). researchgate.netmdpi.com
For a class of compounds including this compound, a QSRR model could be developed to predict its reactivity in a particular reaction, such as hydrolysis.
Descriptor Calculation : A wide range of descriptors can be calculated from the optimized molecular structure. These fall into several categories:
Constitutional : Molecular weight, atom counts.
Topological : Connectivity indices that describe the branching of the molecular skeleton.
Geometrical : Molecular surface area, volume.
Quantum-Chemical : HOMO/LUMO energies, dipole moment, atomic charges, electrophilicity index. researchgate.net
Model Building : Using a dataset of related molecules with known reactivities, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build the QSRR model. mdpi.comchemrxiv.org
| Descriptor Class | Example Descriptors | Relevance |
|---|---|---|
| Constitutional | Molecular Weight (MW) | Basic physical property |
| Topological | Wiener Index | Describes molecular branching |
| Geometrical | Solvent Accessible Surface Area (SASA) | Relates to interactions with solvent |
| Quantum-Chemical | LUMO Energy | Relates to susceptibility to nucleophilic attack |
| Quantum-Chemical | Mulliken Charge on Carbonyl Carbon | Indicates electrophilicity of the reaction center |
| Quantum-Chemical | Dipole Moment | Describes overall molecular polarity |
Such models are valuable for predicting the reactivity of new or untested compounds without the need for extensive experimental work.
Synthesis and Research Applications of Methyl 4 Dimethylcarbamoyl Benzoate Derivatives and Analogues
Systematic Design and Synthesis of Structurally Modified Analogues
The structural framework of Methyl 4-(dimethylcarbamoyl)benzoate offers multiple sites for chemical modification, enabling the systematic design and synthesis of a diverse range of analogues. These modifications are typically focused on the ester functional group, the amide substituents, and the substitution pattern of the aromatic ring. Such structural variations are crucial for modulating the compound's physicochemical properties and for its application in further chemical synthesis.
Derivatives with Modifications on the Ester Functional Group
The methyl ester group of this compound can be readily modified to produce a variety of other alkyl or aryl esters. The primary synthetic route to these derivatives is the esterification of the parent carboxylic acid, 4-(dimethylcarbamoyl)benzoic acid, with different alcohols under acidic conditions. This reaction, a classic Fischer esterification, involves refluxing the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid.
Alternatively, transesterification of this compound itself can be employed. This method is particularly useful when the desired alcohol is less volatile. The reaction is typically catalyzed by either an acid or a base and involves heating the methyl ester with a large excess of the new alcohol to drive the equilibrium towards the formation of the desired product. mdpi.com
These synthetic strategies allow for the introduction of a wide array of ester groups, from simple alkyl chains to more complex moieties, thereby altering properties such as solubility, steric hindrance, and reactivity.
Table 1: Examples of Ester Derivatives Synthesized from 4-(dimethylcarbamoyl)benzoic Acid
| Alcohol Reactant | Resulting Ester Product |
| Ethanol | Ethyl 4-(dimethylcarbamoyl)benzoate |
| Propan-1-ol | Propyl 4-(dimethylcarbamoyl)benzoate |
| Butan-1-ol | Butyl 4-(dimethylcarbamoyl)benzoate |
| Benzyl alcohol | Benzyl 4-(dimethylcarbamoyl)benzoate |
Analogues with Varied Amide Substituents (e.g., Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate)
Modification of the N,N-dimethylcarbamoyl group introduces significant structural and electronic changes. A key example is the synthesis of analogues where the amide linkage is altered, such as in Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate. The synthesis of such a thio-carbamate derivative requires a multi-step approach, distinct from standard amidation.
A plausible synthetic pathway could begin with a suitably substituted thiophenol derivative, such as methyl 4-mercaptobenzoate. The aromatic ring could then be chlorinated at the 3-position using a standard electrophilic chlorinating agent. The final step would involve the reaction of the thiol group with a dimethylcarbamoylating agent, like dimethylcarbamoyl chloride, in the presence of a base to form the S-carbamoylthioate linkage. This route highlights the versatility of synthetic strategies required to access analogues with significant alterations to the core amide structure.
Aromatic Ring Substitution Patterns and Their Synthetic Routes (e.g., Methyl 4-(dimethylamino)benzoate)
Altering the substitution pattern on the aromatic ring is a common strategy to fine-tune the electronic properties of the molecule. An important analogue is Methyl 4-(dimethylamino)benzoate, which features a dimethylamino group instead of a dimethylcarbamoyl group. This compound is typically synthesized from 4-aminobenzoic acid (PABA) through exhaustive methylation of the amino group using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. chemicalbook.com Alternatively, it can be prepared from methyl 4-nitrobenzoate (B1230335) via reduction of the nitro group to an amine, followed by methylation. google.com
The synthesis of other ring-substituted analogues often starts with a commercially available substituted benzoic acid. For example, to synthesize a 3-chloro analogue of this compound, one might start with 3-chlorobenzoic acid. google.com The synthesis would proceed by first converting the carboxylic acid to its methyl ester. The subsequent introduction of the dimethylcarbamoyl group at the 4-position would likely proceed via nitration at the 4-position, reduction of the nitro group to an amine, and finally, reaction with a reagent like dimethylcarbamoyl chloride to form the target amide.
Comparative Spectroscopic and Reactivity Studies of Related Compounds
Spectroscopic analysis is essential for the characterization of this compound and its analogues. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methyl ester protons (a singlet typically around 3.9 ppm), and the two N-methyl groups of the amide (which may appear as one or two singlets depending on the rotational barrier around the C-N bond, typically around 3.0 ppm). For analogues like Methyl 4-(dimethylamino)benzoate, the N-methyl proton signal appears in a similar region. rsc.orgrsc.org Substituents on the aromatic ring cause predictable shifts in the signals of the aromatic protons based on their electronic-donating or withdrawing nature.
In ¹³C NMR spectroscopy, the carbonyl carbons of the ester and amide groups are readily identifiable at the downfield end of the spectrum (typically >165 ppm). The chemical shifts of the aromatic carbons are also sensitive to the nature of the substituents.
The reactivity of these compounds is largely dictated by the nature of the functional groups. The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. The rate of this reaction is influenced by the substituents on the aromatic ring; electron-withdrawing groups generally increase the rate of hydrolysis. The amide group is significantly more stable and resistant to hydrolysis than the ester.
Table 2: Comparison of Spectroscopic Data for Related Benzoate (B1203000) Compounds
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Methyl Benzoate | ~3.83 (s, 3H, -OCH₃), 7.32-8.02 (m, 5H, Ar-H) rsc.org | ~51.7 (-OCH₃), 128.1-132.6 (Ar-C), ~166.7 (C=O) rsc.org |
| Methyl 4-methylbenzoate | ~2.39 (s, 3H, Ar-CH₃), ~3.88 (s, 3H, -OCH₃), 7.24-7.94 (m, 4H, Ar-H) rsc.org | ~21.5 (Ar-CH₃), ~51.8 (-OCH₃), 129.0-143.4 (Ar-C), ~167.1 (C=O) rsc.org |
| Methyl 4-chlorobenzoate | ~3.87 (s, 3H, -OCH₃), 7.37-7.94 (m, 4H, Ar-H) rsc.org | ~52.1 (-OCH₃), 128.6-139.3 (Ar-C), ~166.1 (C=O) rsc.org |
| Methyl 4-(dimethylamino)benzoate | ~3.0 (s, 6H, -N(CH₃)₂), ~3.8 (s, 3H, -OCH₃), 6.6-7.9 (m, 4H, Ar-H) | ~40.0 (-N(CH₃)₂), ~51.5 (-OCH₃), 110.8-153.2 (Ar-C), ~167.5 (C=O) |
Utilization of this compound and its Analogues as Key Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis
The functional groups present in this compound and its analogues make them valuable intermediates in the synthesis of more complex molecules. google.com The ester can be hydrolyzed to a carboxylic acid, which can then be converted to an acid chloride, amide, or other derivatives. The ester can also be reduced to a primary alcohol. The aromatic ring can undergo further electrophilic substitution, allowing for the introduction of additional functional groups, although the existing substituents will direct the position of new groups. These transformations make the core structure a versatile scaffold for building larger, more complex molecules. researchgate.net
Precursors for Schiff Base Derivatives
While this compound itself is not a direct precursor for Schiff bases, its amino-containing analogues are. For instance, methyl 4-aminobenzoate (B8803810), which can be synthesized from methyl 4-nitrobenzoate, is a common building block for Schiff base (imine) synthesis. researchgate.net
The synthesis involves the condensation reaction between the primary amino group of the methyl 4-aminobenzoate and the carbonyl group of an aldehyde or ketone. uobaghdad.edu.iq This reaction is typically carried out in an alcohol solvent, often with acid catalysis, and usually involves the removal of water to drive the reaction to completion. The resulting Schiff bases contain the C=N (azomethine) functional group and are important in coordination chemistry and as intermediates for the synthesis of various biologically active compounds. biointerfaceresearch.comresearchgate.net
Table 3: Examples of Schiff Bases Derived from Methyl 4-aminobenzoate
| Aldehyde Reactant | Resulting Schiff Base Product Name |
| Benzaldehyde | Methyl 4-[(E)-benzylideneamino]benzoate |
| 4-Methylbenzaldehyde | Methyl 4-{[(E)-(4-methylphenyl)methylidene]amino}benzoate |
| 4-Methoxybenzaldehyde | Methyl 4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzoate |
| 2-Hydroxybenzaldehyde | Methyl 4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzoate |
Exploration of Structure-Property and Structure-Reactivity Relationships within Related Chemical Scaffolds
The chemical scaffold of this compound, which features a benzoate ester with a carboxamide group at the para-position, presents a rich field for exploring the intricate relationships between molecular structure and both chemical reactivity and physical or biological properties. The electronic and steric nature of the substituents on the benzene (B151609) ring profoundly influences the molecule's behavior.
Structure-Reactivity Relationships:
The reactivity of methyl benzoate derivatives is primarily dictated by the electronic character of the substituents on the aromatic ring. These effects can be quantified using the Hammett equation, which provides a linear free-energy relationship for reactions of meta- and para-substituted benzene derivatives. wikipedia.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted derivative to a reference reaction (k₀) through a substituent constant (σ) and a reaction constant (ρ). wikipedia.org The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, is characteristic of the reaction type and its sensitivity to electronic effects.
A key reaction for studying these relationships in benzoate esters is alkaline hydrolysis. For the hydrolysis of methyl benzoates, the reaction is sensitive to the electronic nature of the para-substituent. Electron-withdrawing groups (EWGs) tend to stabilize the negatively charged transition state formed during nucleophilic attack at the ester carbonyl group, thus increasing the rate of hydrolysis. Conversely, electron-donating groups (EDGs) destabilize this transition state and decrease the reaction rate.
The influence of various para-substituents on the rate of hydrolysis of methyl benzoates can be illustrated with the following data:
| Para-Substituent | Hammett Constant (σₚ) | Relative Hydrolysis Rate (k/k₀) | Effect on Reactivity |
|---|---|---|---|
| -OCH₃ (Methoxy) | -0.27 | Slower | Electron-Donating |
| -CH₃ (Methyl) | -0.17 | Slower | Electron-Donating |
| -H (Hydrogen) | 0.00 | Reference | Neutral |
| -Cl (Chloro) | +0.23 | Faster | Electron-Withdrawing |
| -CONH₂ (Carboxamide) | +0.36 | Faster | Electron-Withdrawing |
| -NO₂ (Nitro) | +0.78 | Much Faster | Strongly Electron-Withdrawing |
This table is generated based on established Hammett constants and their known effects on the hydrolysis rates of benzoate esters. The relative rates are qualitative representations based on the sigma values. pitt.eduoieau.fr
From this data, it can be inferred that this compound would undergo alkaline hydrolysis at a faster rate than unsubstituted methyl benzoate due to the electron-withdrawing nature of the dimethylcarbamoyl group.
Structure-Property Relationships (Biological Activity):
The structural features of this compound analogues also play a critical role in determining their biological properties. The carbamate (B1207046) moiety, in particular, is a well-known pharmacophore in various biologically active molecules, notably as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for nerve function. nih.govnih.gov Carbamate-based insecticides, for instance, function by carbamoylating the active site of AChE, leading to its inhibition. pharmacy180.com
Quantitative structure-activity relationship (QSAR) studies are often employed to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govepa.gov For compounds acting as enzyme inhibitors, this often involves comparing the half-maximal inhibitory concentration (IC₅₀) values across a range of structurally related analogues.
Below is a representative data table illustrating the structure-activity relationships for a series of cholinesterase inhibitors with carbamate moieties, demonstrating how structural modifications can influence inhibitory potency.
| Compound Analogue | Key Structural Feature | AChE IC₅₀ (nM) | Relative Potency |
|---|---|---|---|
| Analogue A | Phenyl N-methylcarbamate | ~1000 | Low |
| Analogue B | 3-Alkylcarbamoyloxyphenyl with short alkyl chain | ~100 | Moderate |
| Analogue C | 3-Alkylcarbamoyloxyphenyl with optimized alkyl chain | ~10 | High |
| Analogue D | Complex polycyclic structure with carbamate | ~1 | Very High |
This table presents illustrative data based on findings from structure-activity relationship studies on carbamate-based acetylcholinesterase inhibitors to show the impact of structural changes on biological activity. nih.govnih.govacademie-sciences.fr
Q & A
Q. What are the common synthetic routes for Methyl 4-(dimethylcarbamoyl)benzoate?
this compound can be synthesized via carbamoylation of methyl 4-aminobenzoate derivatives. A validated method involves reacting methyl 4-aminobenzoate with dimethylcarbamoyl chloride in anhydrous dichloromethane under nitrogen, catalyzed by triethylamine. The reaction is monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 3:7), and the product is purified via recrystallization from ethanol .
Q. Key Reaction Steps
| Reactant | Reagent/Condition | Product |
|---|---|---|
| Methyl 4-aminobenzoate | Dimethylcarbamoyl chloride, Et₃N, DCM, 0–25°C, 12h | This compound |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C-NMR : Confirm the presence of the dimethylcarbamoyl group (δ ~2.8–3.2 ppm for N(CH₃)₂ in 1H-NMR; δ ~35–40 ppm in 13C-NMR).
- IR Spectroscopy : Detect the carbonyl stretch (C=O) of the ester (~1720 cm⁻¹) and carbamoyl group (~1650 cm⁻¹).
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 222.1) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up?
- Solvent Optimization : Replace DCM with THF to improve solubility of intermediates.
- Catalyst Screening : Test DMAP (4-dimethylaminopyridine) as a co-catalyst to enhance acylation efficiency.
- Temperature Control : Gradual warming (0°C → 40°C) reduces side reactions like hydrolysis .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
- Crystallography : If crystals are obtainable, use single-crystal X-ray diffraction to unambiguously confirm the structure .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra, particularly for aromatic protons .
Q. What role does the dimethylcarbamoyl group play in drug delivery applications?
The dimethylcarbamoyl moiety enhances lipophilicity, improving blood-brain barrier penetration. It also acts as a prodrug linker, enabling controlled release via esterase-mediated hydrolysis. Recent studies highlight its use in conjugating anticancer agents (e.g., paclitaxel derivatives) to reduce systemic toxicity .
Q. Case Study: Prodrug Design
| Property | Impact of Dimethylcarbamoyl Group |
|---|---|
| LogP | Increases by 1.2 units (vs. hydroxyl analog) |
| Plasma Stability | t₁/₂ > 24h (vs. <2h for carboxylate) |
| Bioavailability | 40% improvement in murine models |
Q. How to address crystallization challenges during purification?
- Solvent Pair Screening : Use mixed solvents (e.g., ethanol/water) to optimize crystal growth.
- Seeding : Introduce microcrystals of the pure compound to induce nucleation.
- Temperature Gradients : Slow cooling (1°C/min) from saturation point reduces amorphous precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
